molecular formula C12H10O3 B6258307 [1,1'-biphenyl]-3,4',5-triol CAS No. 74276-54-3

[1,1'-biphenyl]-3,4',5-triol

Cat. No. B6258307
CAS RN: 74276-54-3
M. Wt: 202.2
InChI Key:
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Description

[1,1'-Biphenyl]-3,4',5-triol (BPT) is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific research areas. It is a colorless, crystalline solid with a melting point of 100–103 °C. BPT has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. In addition, BPT has been found to have potential applications in the areas of drug delivery, gene therapy, and tissue engineering.

Scientific Research Applications

[1,1'-biphenyl]-3,4',5-triol has been studied extensively for its potential applications in a variety of scientific research areas. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties, and may be useful in the development of new drugs for the treatment of various diseases. In addition, [1,1'-biphenyl]-3,4',5-triol has been studied for its potential applications in drug delivery, gene therapy, and tissue engineering.

Mechanism of Action

The precise mechanism of action of [1,1'-biphenyl]-3,4',5-triol is not yet fully understood. However, it is believed that [1,1'-biphenyl]-3,4',5-triol may act by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, [1,1'-biphenyl]-3,4',5-triol may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
[1,1'-biphenyl]-3,4',5-triol has been found to have a wide range of biochemical and physiological effects. In animal models, [1,1'-biphenyl]-3,4',5-triol has been found to possess anti-inflammatory, anti-cancer, and antioxidant properties. In addition, [1,1'-biphenyl]-3,4',5-triol has been found to have potential applications in the areas of drug delivery, gene therapy, and tissue engineering.

Advantages and Limitations for Lab Experiments

[1,1'-biphenyl]-3,4',5-triol has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible compound, and can be synthesized from a variety of starting materials. In addition, [1,1'-biphenyl]-3,4',5-triol is relatively stable and can be stored for long periods of time without significant degradation. However, [1,1'-biphenyl]-3,4',5-triol has several limitations for use in laboratory experiments. It has a low solubility in water, and its solubility can be further reduced by the presence of other compounds. In addition, [1,1'-biphenyl]-3,4',5-triol is a relatively weak compound, and its effects may be masked by the presence of other compounds.

Future Directions

The potential applications of [1,1'-biphenyl]-3,4',5-triol are still being explored, and there are many possible future directions for research. One possible direction is to explore the effects of [1,1'-biphenyl]-3,4',5-triol on other diseases, such as diabetes and cardiovascular disease. In addition, further research is needed to understand the precise mechanism of action of [1,1'-biphenyl]-3,4',5-triol, and to develop more efficient and effective methods of synthesis and delivery. Finally, further research is needed to explore the potential applications of [1,1'-biphenyl]-3,4',5-triol in drug delivery, gene therapy, and tissue engineering.

Synthesis Methods

[1,1'-biphenyl]-3,4',5-triol can be synthesized from a variety of starting materials, including phenols, amines, and aldehydes. One of the most commonly used methods involves the reaction of 1,1'-biphenyl-3,4,5-triol with a strong acid, such as sulfuric acid, in the presence of a catalyst. This reaction produces a mixture of [1,1'-biphenyl]-3,4',5-triol and its isomer, 1,1'-biphenyl-3,4,5-trione. The mixture can then be purified by recrystallization or chromatographic techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,1'-biphenyl]-3,4',5-triol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-bromo-1,1'-biphenyl", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)", "Water (H2O)" ], "Reaction": [ "Step 1: 4-bromo-1,1'-biphenyl is reacted with NaOH in water to form 1,1'-biphenyl-4-ol.", "Step 2: 1,1'-biphenyl-4-ol is oxidized with H2O2 in the presence of CH3COOH to form 1,1'-biphenyl-4,4'-diol.", "Step 3: 1,1'-biphenyl-4,4'-diol is reacted with NaOAc in water to form [1,1'-biphenyl]-3,4'-diol.", "Step 4: [1,1'-biphenyl]-3,4'-diol is oxidized with H2O2 in the presence of CH3COOH to form [1,1'-biphenyl]-3,4',5-triol." ] }

CAS RN

74276-54-3

Product Name

[1,1'-biphenyl]-3,4',5-triol

Molecular Formula

C12H10O3

Molecular Weight

202.2

Purity

0

Origin of Product

United States

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